molecular formula C10H12N2O5S B092614 4-[(4-Nitrophenyl)sulfonyl]morpholine CAS No. 1024-30-2

4-[(4-Nitrophenyl)sulfonyl]morpholine

Cat. No. B092614
CAS RN: 1024-30-2
M. Wt: 272.28 g/mol
InChI Key: ORGHDHBPWCKATA-UHFFFAOYSA-N
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Description

The compound 4-[(4-Nitrophenyl)sulfonyl]morpholine is a chemical entity that appears to be an intermediate or a functional moiety in various chemical syntheses and biological studies. It is related to structures that have been investigated for their potential in creating biologically active compounds, particularly in the realm of anticancer research.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from simple precursors to more complex structures. For instance, a chiral, five-step synthesis of a morpholine derivative from (R)- and (S)-2-methylglycidols yields a compound that is further converted into a 4-nitrophenylsulfonoxyl derivative . Another synthesis route involves the use of cyclopentanone oxime and 1-fluoro-4-nitrobenzene through steps including rearrangement, condensation, and nucleophilic substitution to produce 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, which is an important intermediate for synthesizing biologically active compounds .

Molecular Structure Analysis

The molecular structure of related compounds shows that they can form complexes with other molecules. For example, a 1:1 complex of a 4-nitrophenyl derivative with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) results in an ion pair with hydrogen bonds between the N-H protons of protonated TBD and sulfonyl oxygens . The lengths of these hydrogen bonds are significant, indicating strong interactions within the complex.

Chemical Reactions Analysis

Chemical reactions involving 4-nitrophenylsulfonyl derivatives can lead to various outcomes depending on the reaction conditions and the reactants involved. For instance, the sequential addition/annulation reactions of sulfinate and nitrite anions to certain substrates lead to the formation of 4-sulfonylquinolines and 4-nitroquinolines . These reactions are crucial for extending the methodology to synthesize a range of substituted quinolines.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are reflected in their spectroscopic data. The FT-IR and 1H NMR studies provide insights into the structure of the complexes in different solvents, indicating the stability and possible dissociation of the complexes . The spectroscopic data are essential for confirming the structure of the synthesized compounds and understanding their behavior in various environments.

Scientific Research Applications

  • Antimicrobial Activity : A study by Janakiramudu et al. (2017) explored the synthesis and antimicrobial potency of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, a compound related to 4-[(4-Nitrophenyl)sulfonyl]morpholine. The derivatives exhibited significant antimicrobial activity, with some showing promising activity against both bacterial strains and fungi.

  • Antibiotic Modulation : Another study by Oliveira et al. (2015) investigated the modulating activity of 4-(Phenylsulfonyl) morpholine on multi-resistant strains of bacteria and fungi. The study found that this compound, when combined with other antibiotics, enhanced their effectiveness against resistant strains.

  • Chemical Synthesis Applications : Ye et al. (2016) designed a new sulfoxide compound related to this compound, which was used to promote the Swern oxidation of alcohols under mild conditions. This study highlights the potential of derivatives of this compound in facilitating chemical reactions.

  • Pharmaceutical Synthesis : A study by Zhang et al. (2007) developed a novel process for the synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine, which is structurally related to this compound. This process improved the overall yield, capacity, and safety profile of the production process, indicating the compound's relevance in pharmaceutical manufacturing.

  • Biological Studies and Drug Development : Research by Savle et al. (1998) examined derivatives of this compound for their ability to inhibit acetylcholinesterase, an enzyme relevant in neurological conditions. This indicates potential applications in the development of neurological drugs.

Safety and Hazards

Based on the available data, specific safety and hazard information for “4-[(4-Nitrophenyl)sulfonyl]morpholine” is not provided . It’s important to handle all chemicals with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific handling and disposal procedures.

properties

IUPAC Name

4-(4-nitrophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c13-12(14)9-1-3-10(4-2-9)18(15,16)11-5-7-17-8-6-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGHDHBPWCKATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284707
Record name 4-[(4-nitrophenyl)sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1024-30-2
Record name 1024-30-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(4-nitrophenyl)sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of morpholine (5.2 mL, 59.7 mmol) and triethylamine (11.2 mL, 79.6 mmol) in dichloromethane (300 mL) was added the solution of 4-nitro-benzenesulfonyl chloride (8.8 g, 39.8 mmol) in dichloromethane (50 mL) at 0° C. The mixture was stirred at room temperature for 4 h and then washed with brine (50 mL×2) and dried over anhydrous sodium sulfate. The solvent was removed in vacuo to afford 4-(4-nitro-benzenesulfonyl)-morpholine (10.0 g, 92.5%) as a white powder: MS (ESI) M+1=273.0.
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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